N-(4-fluorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6OS/c1-14-2-4-16(5-3-14)11-28-20-19(26-27-28)21(25-13-24-20)30-12-18(29)23-10-15-6-8-17(22)9-7-15/h2-9,13H,10-12H2,1H3,(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXFVWZAZMRVSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse scientific literature.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazolopyrimidine Core : This is achieved through cyclization reactions using precursors such as 3-amino-1,2,4-triazole and appropriate aldehydes or ketones.
- Introduction of Fluorobenzyl Groups : The introduction is performed via nucleophilic substitution reactions using 4-fluorobenzyl chloride and 4-methylbenzyl chloride as reagents.
- Final Acetylation : The final step involves the acetylation of the amino group to yield the target compound .
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its antiproliferative effects against cancer cell lines.
Antiproliferative Effects
Research indicates that derivatives of triazolopyrimidine compounds exhibit potent antiproliferative activity against several cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). For instance:
- IC50 Values : Compounds within this structural class have shown IC50 values in the low nanomolar range (e.g., 60 nM for certain derivatives), indicating strong inhibitory effects on cell proliferation .
- Mechanism of Action : The mechanism appears to involve inhibition of tubulin polymerization. Compounds similar to this compound have been shown to disrupt microtubule dynamics leading to G2/M phase arrest and subsequent apoptosis in cancer cells .
Case Studies
Several studies have documented the biological activity and mechanisms associated with triazolopyrimidine derivatives:
- Study on HeLa Cells : A specific derivative demonstrated a significant reduction in cell viability at concentrations as low as 83 nM. The study reported that treated cells accumulated in the G2/M phase due to disrupted microtubule formation .
- Zebrafish Model : In vivo studies using zebrafish embryos showed that certain triazolopyrimidine compounds significantly inhibited tumor growth and induced apoptosis through mitochondrial pathways .
Comparative Biological Activity Table
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 60 | Tubulin polymerization inhibition |
| Derivative A | A549 | 83 | Microtubule disruption |
| Derivative B | MDA-MB-231 | 91 | Induction of apoptosis |
Comparison with Similar Compounds
Table 1: Comparison of Triazolo[4,5-d]Pyrimidine Derivatives
Key Observations:
Substituent Effects on Melting Points :
- Electron-withdrawing groups (e.g., chlorine in Compound 20) correlate with lower melting points (140–141°C) compared to bulky heterocycles like benzo[d]oxazol-2-ylthio (154–155°C in Compound 9b) .
- Polar substituents (e.g., morpholine in Compound 9e) reduce melting points (89–90°C), likely due to disrupted crystal packing .
Synthetic Yields :
- High yields (e.g., 89.9% for Compound 9e) are achieved with streamlined coupling reactions, whereas complex heterocycles (e.g., Compound 9b) show lower yields (18.5%) due to steric challenges .
Functional Group Contributions: The 4-fluorobenzyl group in the target compound may improve metabolic stability compared to chlorinated analogs (e.g., Compound 20) .
Preparation Methods
Chloropyrimidine Intermediate Preparation
4,6-Dichloro-2-(substituted)pyrimidine-5-amine serves as the foundational intermediate. As demonstrated in Figure 18 of, 4,6-dichloro-2-propylpyrimidine-5-amine (30) reacts with furan-2-ylmethanamine (31) in refluxing ethanol (48 h) to yield a mono-substituted pyrimidine (32). Subsequent treatment with sodium nitrite in acetic acid/water (0–5°C, 1 h) induces cyclization to form the triazolo[4,5-d]pyrimidine core (33).
Table 1: Core Synthesis Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Amination | Furan-2-ylmethanamine, EtOH | Reflux, 48 h | 70–75% |
| Cyclization | NaNO₂, AcOH/H₂O | 0–5°C, 1 h | 80–85% |
Formation of the Thioacetamide Moiety
The thioether (-S-) linkage is installed via nucleophilic displacement of a chloropyrimidine intermediate with a mercaptoacetamide derivative.
Thiolate Synthesis
As detailed in, 2-mercapto-N-(4-fluorobenzyl)acetamide is prepared by reacting 4-fluorobenzylamine with chloroacetyl chloride, followed by treatment with thiourea in ethanol (reflux, 6 h).
Thioether Coupling
The chlorinated triazolopyrimidine (e.g., 6a-b from) reacts with the thiolate in dimethylformamide (DMF) at 50–60°C for 12 h, using triethylamine to scavenge HCl. Yields range from 55–65% after column purification (ethyl acetate/petroleum ether).
Table 2: Thioether Formation Optimization
| Entry | Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| 1 | Et₃N | DMF | 50 | 58% |
| 2 | NaOH | EtOH | 60 | 52% |
| 3 | K₂CO₃ | Acetone | 40 | 48% |
Final Amide Bond Formation
The acetamide group is coupled via reaction of the thioether intermediate with 4-fluorobenzylamine under peptide coupling conditions.
Carbodiimide-Mediated Coupling
Using EDCI/HOBt in dichloromethane (DCM), the carboxylic acid intermediate (from hydrolysis of ethyl esters) reacts with 4-fluorobenzylamine at room temperature (24 h). Yields reach 70–72% after silica gel purification.
Alternative Methods :
- HATU/DIPEA : Achieves 75% yield in DMF (0°C to RT, 12 h).
- DCC/DMAP : Less efficient (60–65% yield) due to side reactions.
Comparative Analysis of Synthetic Routes
Route Efficiency :
- Sequential Approach (Core → Alkylation → Thioether → Amide): 45–55% overall yield.
- Convergent Approach (Pre-formed thioacetamide + triazolopyrimidine): 60–65% overall yield.
Key Challenges :
- Regioselectivity in triazole alkylation (avoid N1 vs N2 substitution).
- Purification of polar intermediates (e.g., thiols).
Industrial-Scale Considerations
Green Chemistry Adaptations
Cost Drivers
- 4-Fluorobenzyl chloride : \$320/kg (bulk pricing).
- EDCI : \$280/kg, necessitating recovery protocols.
Q & A
What are the optimal synthetic conditions for maximizing yield and purity of this compound?
Basic Synthesis Question
Methodological Answer:
The synthesis involves sequential coupling reactions under controlled conditions. Key steps include:
- Solvent Selection: Use polar aprotic solvents like dimethylformamide (DMF) to enhance reaction kinetics .
- Catalysts: Triethylamine (TEA) is critical for deprotonation and facilitating nucleophilic substitution .
- Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity, with adjustments to reaction time (6–12 hours) based on real-time analysis .
Which spectroscopic techniques are most reliable for structural confirmation?
Basic Analytical Question
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent patterns (e.g., fluorobenzyl methyl peaks at δ 2.3–2.5 ppm) and thioether linkages .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~495) .
- X-ray Crystallography: Resolves ambiguities in stereochemistry for crystalline derivatives .
How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Advanced Research Question
Methodological Answer:
- Substituent Variation: Systematically modify the 4-methylbenzyl or 4-fluorobenzyl groups to assess impacts on enzyme binding .
- In Silico Docking: Use software like AutoDock Vina to predict interactions with targets (e.g., cyclin-dependent kinases) and prioritize synthetic targets .
- Bioassay Correlation: Pair synthetic analogs with kinase inhibition assays (IC₅₀ measurements) to validate computational predictions .
What strategies address contradictions in reported bioactivity data across studies?
Advanced Data Analysis
Methodological Answer:
- Standardized Assays: Replicate studies using identical cell lines (e.g., MCF-7 for anticancer activity) and protocols to minimize variability .
- Metabolic Stability Testing: Evaluate compound degradation in liver microsomes to differentiate intrinsic activity vs. pharmacokinetic effects .
- Cross-Study Meta-Analysis: Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent choice in cell viability assays) .
How can computational modeling optimize reaction pathways for novel derivatives?
Advanced Methodological Question
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model energy barriers for key steps like triazole ring formation .
- Machine Learning: Train models on existing reaction datasets to predict optimal conditions (e.g., temperature, catalyst ratios) for new analogs .
- Transition State Analysis: Identify rate-limiting steps to prioritize synthetic modifications .
What experimental approaches elucidate the mechanism of enzyme inhibition?
Advanced Mechanistic Question
Methodological Answer:
- Kinetic Studies: Measure Kᵢ values via competitive inhibition assays using purified enzymes (e.g., CDK2) .
- Fluorescence Quenching: Monitor binding affinity changes using tryptophan residues in target proteins .
- Crystallography: Co-crystallize the compound with its target to map binding interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .
How should researchers assess the compound’s stability under physiological conditions?
Basic Stability Testing
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 1–9) and analyze degradation via HPLC .
- Thermal Analysis: Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .
- Light Sensitivity: Expose to UV-Vis light and monitor photodegradation products with LC-MS .
What purification techniques are most effective for isolating this compound?
Basic Purification Question
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) to separate polar byproducts .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
- HPLC Prep-Scale: Employ C18 columns with acetonitrile/water mobile phases for final polishing .
How can researchers validate target engagement in cellular models?
Advanced Biological Question
Methodological Answer:
- Gene Knockdown: Use siRNA against proposed targets (e.g., CDKs) to confirm reduced compound efficacy .
- Western Blotting: Measure downstream biomarkers (e.g., phosphorylated Rb protein for CDK inhibition) .
- Cellular Thermal Shift Assay (CETSA): Detect target stabilization in lysates after heating to confirm binding .
What are best practices for resolving ambiguities in regiochemistry during synthesis?
Advanced Structural Question
Methodological Answer:
- NOESY NMR: Identify spatial proximity of substituents to assign regiochemistry .
- Isotopic Labeling: Synthesize ¹³C-labeled intermediates to track bond formation .
- Comparative Synthesis: Prepare regioisomers and compare spectroscopic data to literature benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
